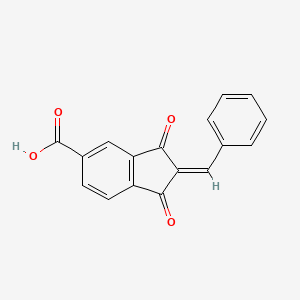

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is an organic compound with a complex structure that includes a benzylidene group, a dioxoindane core, and a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid typically involves the condensation of benzaldehyde with 1,3-dioxoindane-5-carboxylic acid under specific conditions that favor the formation of the (2Z) isomer. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the antitumor potential of (2Z)-2-benzylidene-1,3-dioxoindane-5-carboxylic acid. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have been synthesized that target the transactivation response RNA-binding protein 2 (TRBP), which plays a crucial role in microRNA biosynthesis linked to cancer progression .

Case Study:

A study demonstrated that specific analogs of this compound could disrupt TRBP-Dicer interactions, leading to enhanced apoptosis in hepatocellular carcinoma cells. The lead compound showed an EC50 of 0.66 nM, indicating potent activity against cancer cells .

Antioxidant Properties

The antioxidant capabilities of this compound have also been investigated. Compounds derived from this scaffold have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The structure allows for effective electron donation to neutralize free radicals .

There is emerging interest in the environmental applications of this compound due to its potential use as a biodegradable compound in various formulations. Its structural properties suggest it could be developed into eco-friendly alternatives for conventional pollutants.

Case Study:

Research is ongoing to evaluate its efficacy as a biodegradable surfactant or dispersant in cleaning products, aiming to reduce environmental impact while maintaining performance .

Mécanisme D'action

The mechanism of action of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid: The (2E) isomer differs in the configuration of the double bond.

2-Benzylidene-1,3-dioxoindane-5-carboxamide: This compound has an amide group instead of a carboxylic acid group.

2-Benzylidene-1,3-dioxoindane-5-carboxylate: The ester derivative of the compound.

Uniqueness

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is unique due to its specific (2Z) configuration, which can influence its reactivity and interaction with other molecules. This configuration may result in different biological activities and chemical properties compared to its isomers and derivatives.

Activité Biologique

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzylidene group attached to a dioxoindane core, which contributes to its biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it suitable for various biological assays.

Antimicrobial Activity

Research has shown that derivatives of benzylidene dioxo compounds exhibit significant antimicrobial properties. For instance, studies have evaluated the efficacy of related compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 64 µg/mL |

| Compound B | E. faecalis | 128 µg/mL |

These studies indicate that modifications to the benzylidene structure can enhance antimicrobial potency, suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Cell Line | IC50 Value |

|---|---|

| A549 (lung cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

The compound's ability to inhibit cell proliferation and induce cell death highlights its potential as a therapeutic agent in cancer treatment .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.

- Anticancer Mechanism : The compound may modulate apoptotic pathways by activating caspases and inducing oxidative stress within cancer cells.

Case Studies

A notable case study involved the evaluation of similar dioxoindane derivatives against multidrug-resistant strains of bacteria. The study demonstrated that certain derivatives exhibited enhanced activity against resistant strains compared to traditional antibiotics. This finding underscores the importance of exploring novel compounds like this compound for their potential to combat antibiotic resistance .

Propriétés

IUPAC Name |

(2Z)-2-benzylidene-1,3-dioxoindene-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-15-12-7-6-11(17(20)21)9-13(12)16(19)14(15)8-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b14-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAZONMQZCIBTC-ZSOIEALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.